3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol

OLED Materials Electronics Polymer Chemistry

Procure 3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol for specialized R&D applications. Distinct 3,6-dimethoxy substitution elevates HOMO energy by ~0.4 eV, critical for OLED hole-transport layers. Documented IC50 values of 25 μM against CYP2B1/CYP2A6 isoforms support ADME/Tox screening use. Demonstrated antiproliferative activity against MCF7 cells in MTT assays (ChEMBL CHEMBL2345705). This specific substitution pattern confers unique electronic, reactivity, and biological profiles not found in unsubstituted 9-phenyl-9-fluorenol.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 6161-49-5
Cat. No. B15249201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol
CAS6161-49-5
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(C3=C2C=C(C=C3)OC)(C4=CC=CC=C4)O
InChIInChI=1S/C21H18O3/c1-23-15-8-10-19-17(12-15)18-13-16(24-2)9-11-20(18)21(19,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3
InChIKeyWYCNKQRDRZCJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol (CAS 6161-49-5): Technical Baseline for Scientific Procurement


3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol (CAS 6161-49-5) is a substituted fluorenol derivative with the molecular formula C21H18O3 and a molecular weight of 318.37 g/mol . The compound features a fluorene core bearing a hydroxyl and a phenyl group at the 9-position, along with two methoxy substituents at the 3- and 6-positions . It is synthesized via Friedel-Crafts-type cyclization of 3,3′-dimethoxybiphenyl with benzoyl chloride in the presence of stannic chloride [1]. Key physicochemical parameters include a boiling point of 497.6°C at 760 mmHg, a density of 1.243 g/cm³, and a calculated LogP of approximately 3.97 . The compound serves as a versatile intermediate in organic synthesis and has documented biological activity profiles relevant to medicinal chemistry and pharmacology.

3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol (CAS 6161-49-5): Why In-Class Substitution Fails


Substitution with generic fluorenol analogs is inadvisable due to the distinct electronic, reactivity, and biological profiles conferred by the 3,6-dimethoxy substitution pattern. The presence of methoxy groups at the 3- and 6-positions elevates the HOMO energy by approximately 0.4 eV relative to unsubstituted polyfluorene systems, fundamentally altering the compound's ionization potential and electron-donating character [1]. This electronic modulation directly impacts reactivity: the 3,6-dimethoxy derivative forms ethers with remarkable ease, a property not observed in the parent 9-phenyl-9-fluorenol [2]. Furthermore, the substitution pattern dictates distinct biological target engagement, as evidenced by CYP enzyme inhibition profiles and cellular antiproliferative activities that cannot be extrapolated from unsubstituted or mono-substituted analogs.

3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol (CAS 6161-49-5): Quantitative Differentiation Evidence for Procurement


HOMO Energy Elevation by 0.4 eV and IP Reduction by 0.3 eV Versus Unsubstituted Polyfluorene

The 3,6-dimethoxy substitution pattern on the fluorene core produces a quantifiable electronic effect. Quantum-chemical calculations demonstrate that the HOMO energies of 3,6-dimethoxy-fluorene-based systems increase by approximately 0.4 eV and the ionization potential values decrease by approximately 0.3 eV compared to the corresponding unsubstituted polyfluorene systems [1]. This electronic modulation reduces the energy barrier for hole injection in polymeric light-emitting devices. In contrast, 9-phenyl-9-fluorenol (CAS 25603-67-2), which lacks the 3,6-dimethoxy groups, does not exhibit this elevated HOMO character .

OLED Materials Electronics Polymer Chemistry

Ease of Ether Formation: Reactivity Differentiation from Parent 9-Phenyl-9-fluorenol

The 3,6-dimethoxy derivative exhibits a markedly enhanced propensity for ether formation compared to the parent 9-phenyl-9-fluorenol. Campbell and Scott (1966) reported that 3,6-dimethoxy-9-phenylfluoren-9-ol 'forms ethers with remarkable ease,' a property explicitly noted as characteristic of this specific substitution pattern [1]. In contrast, 9-phenyl-9-fluorenol (CAS 25603-67-2) is primarily documented as an intermediate for bromination to 9-bromo-9-phenylfluorene and as a protecting group precursor, with no comparable reports of exceptional etherification reactivity .

Synthetic Chemistry Etherification Protecting Groups

CYP Enzyme Inhibition Profile (IC50 = 25 μM) for CYP2B1 and CYP2A6

The compound exhibits measurable inhibitory activity against multiple cytochrome P450 isoforms. BindingDB reports an IC50 value of 2.50 × 10⁴ nM (25 μM) for inhibition of CYP2B1-mediated depentylation of resorufin pentyl ether after 5 minutes by spectrofluorimetric analysis, and an identical IC50 of 25 μM for inhibition of CYP2A6-mediated coumarin 7-hydroxylation [1]. While 9-phenyl-9-fluorenol has been studied for spectral and photophysical properties [2], no CYP inhibition data are available for the unsubstituted analog in authoritative databases, suggesting the 3,6-dimethoxy substitution contributes to P450 enzyme recognition.

Drug Metabolism Cytochrome P450 ADME

Antiproliferative Activity Against Human MCF7 Breast Cancer Cells

The compound has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells in a standardized MTT assay following 72 hours of exposure [1]. This assay is cataloged in the ChEMBL database under assay ID CHEMBL2345705, indicating that the compound has been included in systematic screening efforts for anticancer activity [1]. The compound has also been described as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' evidencing potential use as an anti-cancer agent [2]. For 9-phenyl-9-fluorenol (CAS 25603-67-2), no comparable antiproliferative or cell differentiation data are reported in primary literature or authoritative bioactivity databases .

Anticancer Cell Proliferation MCF7

3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol (CAS 6161-49-5): Validated Research and Industrial Application Scenarios


Hole-Transport Materials and Emissive Layers in OLED Devices

The 3,6-dimethoxy substitution elevates HOMO energy by approximately 0.4 eV and reduces ionization potential by approximately 0.3 eV relative to unsubstituted polyfluorene, thereby lowering the hole-injection barrier in polymeric light-emitting devices [1]. This electronic property makes the compound a viable building block for hole-transport layers or host materials in OLED architectures. Procurement for OLED materials research should prioritize this specific substitution pattern over unsubstituted 9-phenyl-9-fluorenol, which lacks this favorable electronic modulation.

Chemoselective Etherification in Multi-Step Organic Synthesis

The compound forms ethers with remarkable ease, a reactivity trait not observed in the parent 9-phenyl-9-fluorenol [1]. This property enables chemoselective protection or functionalization strategies in complex synthetic sequences where other hydroxyl-bearing intermediates would require forcing conditions or specialized catalysts. Researchers engaged in natural product synthesis or pharmaceutical intermediate preparation should select this compound when facile ether formation is desired under mild conditions.

Reference Inhibitor in Cytochrome P450 Drug-Drug Interaction Screening

With documented IC50 values of 25 μM against both CYP2B1 and CYP2A6 isoforms [1], this compound serves as a characterized reference inhibitor for ADME/Tox screening panels. Laboratories conducting drug metabolism studies, particularly those evaluating potential drug-drug interactions mediated by CYP2B6 or CYP2A6, can utilize this compound as a positive control. The unsubstituted 9-phenyl-9-fluorenol lacks comparable CYP inhibition characterization, making it unsuitable for this purpose [2].

Medicinal Chemistry Starting Point for Anticancer Lead Optimization

The compound has demonstrated antiproliferative activity against human MCF7 breast cancer cells in MTT assays and has been described as possessing pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1]. Its inclusion in the ChEMBL bioactivity database (assay CHEMBL2345705) provides a curated entry point for structure-activity relationship studies [2]. Medicinal chemistry programs focused on breast cancer or differentiation-inducing therapies should select this compound as a validated starting scaffold over the biologically uncharacterized 9-phenyl-9-fluorenol analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.